Superior ANO1 Inhibitory Potency Compared to Structural Analogs
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline demonstrates potent inhibition of the ANO1 (TMEM16A) calcium-activated chloride channel with an IC50 of 24 nM in a fluorescence-based assay using FRT cells [1]. In a direct comparison with the structurally related control compound Ani9 (IC50 = 97 nM), it exhibits a 4-fold improvement in potency [2]. This enhanced potency differentiates it from other pyrimidin-2-yloxy aniline derivatives, which are not reported to possess similar activity against this target.
| Evidence Dimension | Inhibition of ANO1 (TMEM16A) calcium-activated chloride channel |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Ani9 (a known ANO1 inhibitor) with IC50 = 97 nM |
| Quantified Difference | 4.04-fold lower IC50 (more potent) |
| Conditions | YFP-tagged ANO1 expressed in FRT cells, incubated for 24 hrs, measured by fluorescence plate reader assay |
Why This Matters
This potency advantage directly impacts procurement decisions for drug discovery programs targeting ANO1 for cancer or cystic fibrosis, as a 4-fold more potent hit requires less compound for validation and may offer a superior starting point for lead optimization.
- [1] BindingDB. (2025). BDBM50594075: 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline. BindingDB Monomer ID 50594075. View Source
- [2] BindingDB. (2025). BDBM50239465: Ani9, Control for ANO1. BindingDB Monomer ID 50239465. View Source
